molecular formula C15H17N3O4S B2518038 N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1396864-48-4

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Número de catálogo: B2518038
Número CAS: 1396864-48-4
Peso molecular: 335.38
Clave InChI: VKEYHURNQAKMQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S and a molecular weight of 312.36 g/mol. Its structure includes an isoxazole ring, a piperidine moiety, and a sulfonamide group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between isoxazole derivatives and piperidine sulfonamides under controlled conditions. The general synthetic route can be outlined as follows:

  • Preparation of Isoxazole Derivative :
    • React appropriate aldehydes with hydrazine derivatives to form the isoxazole ring.
  • Formation of Sulfonamide :
    • Combine the isoxazole derivative with a sulfonyl chloride in the presence of a base to yield the sulfonamide linkage.
  • Final Coupling :
    • The piperidine component is introduced through nucleophilic substitution, leading to the final product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing isoxazole rings have shown promising results against influenza viruses. In vitro evaluations indicated that certain derivatives exhibited higher antiviral efficacy compared to standard treatments, suggesting a potential mechanism involving the inhibition of viral replication through interference with nucleoprotein accumulation in host cells .

Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer properties. Some studies report that these compounds demonstrate significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest . For example, compounds structurally related to this compound have been tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Interaction :
    • It may act as a modulator of various receptors, influencing cellular signaling pathways critical for survival and proliferation.
  • Induction of Apoptosis :
    • Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

StudyFindings
Study A Identified potent antiviral activity against H1N1 influenza virus with IC50 values lower than standard drugs.
Study B Demonstrated significant cytotoxic effects on MCF-7 and A549 cell lines with apoptosis induction confirmed by flow cytometry.
Study C Reported structure-activity relationships indicating that modifications on the isoxazole ring enhance biological activity.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide features a complex structure that includes an isoxazole ring, a piperidine moiety, and a sulfonamide group. The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that related isoxazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Isoxazole Derivative ABreast CancerApoptosis induction
Isoxazole Derivative BColon CancerCell cycle arrest

Neurological Disorders

The ability of this compound to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Its structural components may interact with neurotransmitter systems, suggesting neuroprotective effects .

Case Study: Neuroprotective Effects
A study evaluating similar piperidine derivatives demonstrated their ability to modulate neurotransmitter levels in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Antibacterial Properties

Compounds containing sulfonamide groups are known for their antibacterial activity. This compound may inhibit bacterial growth by interfering with folic acid synthesis pathways .

Table 2: Summary of Antibacterial Activities

CompoundBacteria TargetedMechanism of ActionReference
Sulfonamide AE. coliFolate synthesis inhibition
Sulfonamide BS. aureusCell wall synthesis disruption

Propiedades

IUPAC Name

N-(1,2-oxazol-4-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(17-13-10-16-22-11-13)12-4-6-14(7-5-12)23(20,21)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEYHURNQAKMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.